(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17884717
InChI: InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12BNO4
Molecular Weight: 209.01 g/mol

(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC17884717

Molecular Formula: C9H12BNO4

Molecular Weight: 209.01 g/mol

* For research use only. Not for human or veterinary use.

(2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid -

Specification

Molecular Formula C9H12BNO4
Molecular Weight 209.01 g/mol
IUPAC Name (2-ethoxycarbonyl-5-methylpyridin-4-yl)boronic acid
Standard InChI InChI=1S/C9H12BNO4/c1-3-15-9(12)8-4-7(10(13)14)6(2)5-11-8/h4-5,13-14H,3H2,1-2H3
Standard InChI Key ANMYJMVFGGXLNR-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC=C1C)C(=O)OCC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid is C₉H₁₁BNO₄, with a molecular weight of 207.00 g/mol. The pyridine core is substituted at three positions:

  • Position 2: Ethoxycarbonyl group (-COOCH₂CH₃), contributing electron-withdrawing effects.

  • Position 5: Methyl group (-CH₃), enhancing steric bulk.

  • Position 4: Boronic acid (-B(OH)₂), enabling Suzuki-Miyaura cross-coupling reactions.

The compound’s planar pyridine ring and polar substituents suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, a property exploited in sensor design and targeted drug delivery .

Synthesis Methods

Functional Group Compatibility

The ethoxycarbonyl group is sensitive to hydrolysis under acidic or basic conditions. Patent literature describes protective strategies, such as using trimethylsilyl chloride (TMSCl) to temporarily mask reactive sites during synthesis .

Yield Optimization

Sigma-Aldrich protocols highlight the importance of anhydrous conditions and inert atmospheres (argon or nitrogen) to prevent boronic acid oxidation. Yields exceeding 70% are achievable with optimized stoichiometry and catalyst loading .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a key building block in synthesizing biaryl structures. For instance, coupling with aryl halides produces substituted pyridine derivatives used in ligand design for catalysis .

Combinatorial Chemistry

Sigma-Aldrich’s CombiKits™ include boronic acids for high-throughput synthesis. The ethoxycarbonyl group allows post-coupling modifications, such as hydrolysis to carboxylic acids or reduction to alcohols .

Comparison with Structural Analogs

The table below contrasts (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid with related boronic acids:

Compound NameStructure FeaturesKey Applications
(2-Ethoxy-5-methylpyridin-3-yl)boronic acid Ethoxy at position 2, methyl at 5, boronic acid at 3Organic synthesis intermediates
4-Borono-2-methylphenylboronic acid Two boron atoms, methyl-substituted phenylProteasome inhibition
3-(Boronobenzoyl)-1H-pyrazole Pyrazole core with boronated benzoyl groupAnti-inflammatory agents

The unique positioning of the ethoxycarbonyl group in (2-(Ethoxycarbonyl)-5-methylpyridin-4-yl)boronic acid distinguishes it from analogs, offering tailored reactivity for niche applications.

Challenges and Future Directions

Stability Issues

Boronic acids are prone to protodeboronation under aqueous conditions. Encapsulation in liposomal carriers or conversion to trifluoroborate salts (e.g., K⁺[B(C₆F₅)₃]⁻) could enhance stability .

Expanding Reaction Scope

Future research could explore photoredox catalysis to enable C–H borylation directly on pyridine substrates, bypassing halogenation steps .

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